molecular formula C24H21F3N4OS B4568475 (4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE

(4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE

Cat. No.: B4568475
M. Wt: 470.5 g/mol
InChI Key: ASPNKSWAKAQLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a benzylpiperazine moiety and a trifluoromethyl-substituted thienopyrazole core, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE typically involves multiple steps, starting with the preparation of the thienopyrazole core. This can be achieved through cyclization reactions involving appropriate precursors such as substituted thiophenes and hydrazines. The benzylpiperazine moiety is then introduced through nucleophilic substitution reactions, often using benzyl halides and piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have indicated that derivatives of this compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety may facilitate binding to these targets, while the trifluoromethyl-substituted thienopyrazole core can modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]METHANONE: Similar structure but lacks the thieno ring, which may affect its reactivity and biological activity.

    (4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-INDOLE-5-YL]METHANONE: Contains an indole ring instead of the thienopyrazole core, leading to different chemical and biological properties.

Uniqueness

The uniqueness of (4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE lies in its combination of structural elements, which confer distinct reactivity and potential biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thienopyrazole core provides a versatile platform for further functionalization.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N4OS/c25-24(26,27)21-19-15-20(33-23(19)31(28-21)18-9-5-2-6-10-18)22(32)30-13-11-29(12-14-30)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPNKSWAKAQLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
(4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
(4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
(4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
(4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Reactant of Route 6
(4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE

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